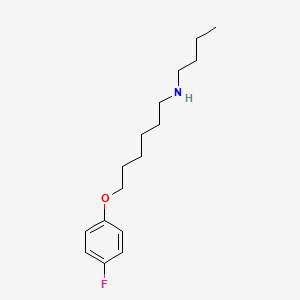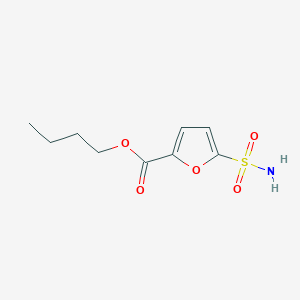
N-butyl-6-(4-fluorophenoxy)-1-hexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-6-(4-fluorophenoxy)-1-hexanamine, also known as Bupropion, is a pharmaceutical compound that has been used as an antidepressant and smoking cessation aid. It was first synthesized in 1966 by Burroughs Research and Development, and since then, it has been widely studied for its therapeutic potential.
Mecanismo De Acción
N-butyl-6-(4-fluorophenoxy)-1-hexanamine's mechanism of action involves the inhibition of dopamine and norepinephrine reuptake. By blocking the reuptake of these neurotransmitters, N-butyl-6-(4-fluorophenoxy)-1-hexanamine increases their availability in the brain, leading to an increase in mood and a decrease in cravings.
Biochemical and Physiological Effects
N-butyl-6-(4-fluorophenoxy)-1-hexanamine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, leading to an increase in mood and a decrease in cravings. N-butyl-6-(4-fluorophenoxy)-1-hexanamine has also been shown to decrease the levels of the stress hormone cortisol, which may contribute to its antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-6-(4-fluorophenoxy)-1-hexanamine has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied, and its mechanism of action is well understood. N-butyl-6-(4-fluorophenoxy)-1-hexanamine also has a relatively low toxicity, making it a safe compound to work with. However, one limitation is that N-butyl-6-(4-fluorophenoxy)-1-hexanamine can be difficult to synthesize, and it may not be readily available in some labs.
Direcciones Futuras
There are a number of future directions for the study of N-butyl-6-(4-fluorophenoxy)-1-hexanamine. One potential direction is the development of more potent and selective inhibitors of dopamine and norepinephrine reuptake. Another potential direction is the study of N-butyl-6-(4-fluorophenoxy)-1-hexanamine's effects on other neurotransmitters, such as serotonin. Finally, the development of new delivery methods, such as transdermal patches or inhalers, may improve the efficacy and convenience of N-butyl-6-(4-fluorophenoxy)-1-hexanamine as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-butyl-6-(4-fluorophenoxy)-1-hexanamine involves the reaction of 4-fluorobenzonitrile with butylmagnesium chloride to form 4-fluorophenylbutanenitrile. This intermediate is then reduced to 4-fluorophenylbutylamine, which is reacted with 1-bromohexane to form N-butyl-6-(4-fluorophenoxy)-1-hexanamine.
Aplicaciones Científicas De Investigación
N-butyl-6-(4-fluorophenoxy)-1-hexanamine has been extensively studied for its antidepressant and smoking cessation properties. It is believed to work by inhibiting the reuptake of dopamine and norepinephrine, two neurotransmitters that play a role in mood regulation and addiction. N-butyl-6-(4-fluorophenoxy)-1-hexanamine has also been studied for its potential as a treatment for attention deficit hyperactivity disorder (ADHD), obesity, and sexual dysfunction.
Propiedades
IUPAC Name |
N-butyl-6-(4-fluorophenoxy)hexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26FNO/c1-2-3-12-18-13-6-4-5-7-14-19-16-10-8-15(17)9-11-16/h8-11,18H,2-7,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLONOTILKREMCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCCOC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl {[5-(anilinocarbonyl)-3-cyano-6-methyl-4-(5-methyl-2-furyl)-1,4-dihydro-2-pyridinyl]thio}acetate](/img/structure/B5193481.png)
![3-bromo-N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5193483.png)

![2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5193499.png)


![5-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5193525.png)

![4-[(2-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5193534.png)
![2-methoxy-5-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5193550.png)
![N-benzyl-1-[2-(diethylamino)-2-oxoethyl]-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5193551.png)
![6-({[4-(3-methylphenoxy)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5193559.png)
![ethyl 4-({[(2-hydroxy-2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5193566.png)